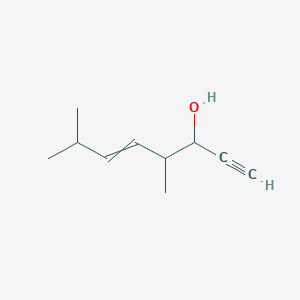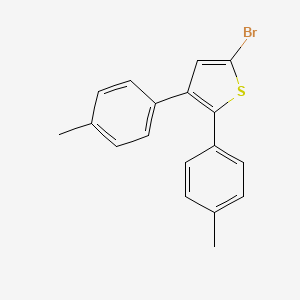
4-Bromo-2-chlorophenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chlorophenyl diethyl phosphate is an organophosphate compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-chlorophenyl diethyl phosphate can be synthesized through a multi-step process. One common method involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chlorophenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions may produce various halogenated compounds.
Applications De Recherche Scientifique
4-Bromo-2-chlorophenyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chlorophenyl diethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to other organophosphates, but the presence of bromine and chlorine atoms may enhance its potency and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Profenofos: An organophosphate insecticide with a similar structure, used primarily in agriculture.
Chlorpyrifos: Another organophosphate insecticide, widely used for pest control.
Diazinon: An organophosphate compound used as an insecticide and acaricide.
Uniqueness
4-Bromo-2-chlorophenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. Its enhanced potency as an acetylcholinesterase inhibitor makes it particularly effective in applications requiring high specificity and efficacy.
Propriétés
Numéro CAS |
89997-19-3 |
|---|---|
Formule moléculaire |
C10H13BrClO4P |
Poids moléculaire |
343.54 g/mol |
Nom IUPAC |
(4-bromo-2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H13BrClO4P/c1-3-14-17(13,15-4-2)16-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
SSMYIEAYTJCVMV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
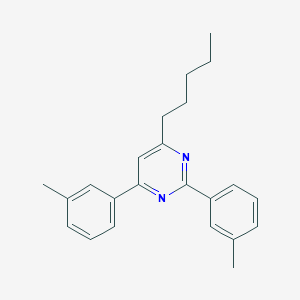
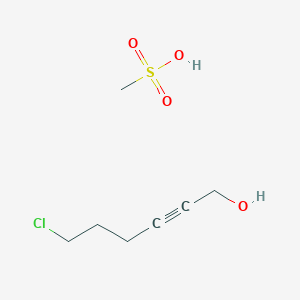
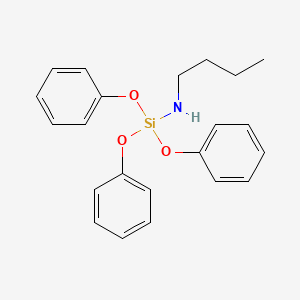

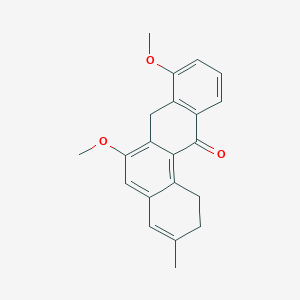

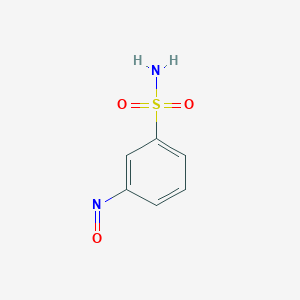
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
